molecular formula C14H15IO B13568525 2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran

2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran

Cat. No.: B13568525
M. Wt: 326.17 g/mol
InChI Key: FKWYAWJWOMIAKH-UHFFFAOYSA-N
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Description

2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the iodine atom and the bicyclo[1.1.1]pentane moiety makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the iodine atom. The final step involves the formation of the dihydrobenzofuran ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets. The iodine atom and bicyclo[1.1.1]pentane moiety can interact with enzymes or receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetic acid
  • Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate
  • 2-((3-Iodobicyclo[1.1.1]pentan-1-yl)methyl)benzonitrile

Uniqueness

Compared to similar compounds, 2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran stands out due to its dihydrobenzofuran ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C14H15IO

Molecular Weight

326.17 g/mol

IUPAC Name

2-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C14H15IO/c15-14-7-13(8-14,9-14)6-11-5-10-3-1-2-4-12(10)16-11/h1-4,11H,5-9H2

InChI Key

FKWYAWJWOMIAKH-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)CC34CC(C3)(C4)I

Origin of Product

United States

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